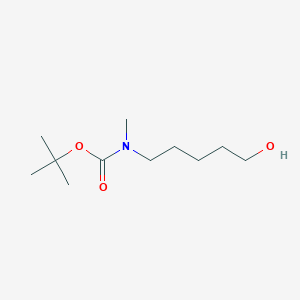
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol, also known as 4-methyl-1,3-thiazol-2-yl prop-2-en-1-ol, is a compound that has been studied for its potential applications in the field of medicinal chemistry. It is a heterocyclic compound that has been found to possess various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antioxidant properties.
Wissenschaftliche Forschungsanwendungen
(2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities, such as antimicrobial, antifungal, anti-inflammatory, and antioxidant properties. As such, it has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, it has been studied as a potential agent for the treatment of bacterial and fungal infections.
Wirkmechanismus
The exact mechanism of action of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol is not yet fully understood. However, it is believed that it acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory molecules. Additionally, it has been found to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes, which are pro-inflammatory molecules.
Biochemical and Physiological Effects
(2E)-3-(this compound-thiazol-5-yl)prop-2-en-1-ol has been found to possess various biochemical and physiological effects. For example, it has been found to possess anti-inflammatory, antioxidant, and antimicrobial properties. Additionally, it has been found to possess anti-diabetic, anti-cancer, and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol in laboratory experiments has several advantages. First, it is a relatively inexpensive compound and can be easily synthesized. Additionally, it is a stable compound and has low toxicity, making it suitable for use in laboratory experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not water soluble, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not yet fully understood, making it difficult to predict its effects in certain experiments.
Zukünftige Richtungen
Given the potential applications of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol in the field of medicinal chemistry, there are a number of potential future directions for research. For example, further research could be conducted to better understand the exact mechanism of action of this compound and to explore its potential use in the treatment of various diseases. Additionally, further research could be conducted to explore the potential use of this compound in the development of new drugs or to improve the efficacy of existing drugs. Finally, further research could be conducted to explore the potential use of this compound as an antioxidant or anti-inflammatory agent.
Synthesemethoden
The synthesis of (2E)-3-((2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol-thiazol-5-yl)prop-2-en-1-ol is typically achieved through a two-step process. The first step involves the reaction of this compound-thiazol-2-yl prop-2-en-1-ol with an acid catalyst, such as sulfuric acid, in a solvent such as acetic acid. This reaction leads to the formation of the corresponding sulfonic acid, which is then hydrolyzed to form the desired compound. This method has been found to be the most efficient way of synthesizing (2E)-3-(this compound-thiazol-5-yl)prop-2-en-1-ol.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol involves the condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with acetaldehyde followed by reduction of the resulting enal intermediate to yield the desired product.", "Starting Materials": ["4-methyl-1,3-thiazole-5-carbaldehyde", "acetaldehyde", "sodium borohydride", "methanol", "water"], "Reaction": [ "Step 1: Condensation of 4-methyl-1,3-thiazole-5-carbaldehyde with acetaldehyde in the presence of a base such as sodium hydroxide to yield (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-al.", "Step 2: Reduction of the enal intermediate using sodium borohydride in methanol/water mixture to yield (2E)-3-(4-methyl-1,3-thiazol-5-yl)prop-2-en-1-ol." ] } | |
CAS-Nummer |
1562244-37-4 |
Molekularformel |
C7H9NOS |
Molekulargewicht |
155.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



